4-Bromo-1-(3-methoxy-4-nitrophenyl)piperidine

Description

IUPAC Nomenclature and Constitutional Isomerism

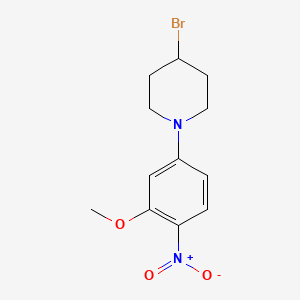

The compound 4-bromo-1-(3-methoxy-4-nitrophenyl)piperidine represents a complex heterocyclic structure with a systematically defined nomenclature according to International Union of Pure and Applied Chemistry guidelines. The IUPAC name precisely indicates the molecular architecture: a piperidine ring substituted at the nitrogen atom (position 1) with a phenyl group bearing methoxy and nitro substituents, and a bromine atom attached to carbon 4 of the piperidine ring. The molecular formula C₁₂H₁₅BrN₂O₃ corresponds to a molecular weight of 315.16-315.17 grams per mole, with slight variations reported across different sources reflecting measurement precision differences.

Constitutional isomerism analysis reveals multiple possible arrangements of the same molecular formula, particularly regarding the positioning of substituents on the aromatic ring. The specific designation of 3-methoxy-4-nitrophenyl indicates that the methoxy group occupies the meta position relative to the piperidine attachment point, while the nitro group resides in the para position. Alternative constitutional isomers could theoretically place these substituents in different arrangements, such as 4-methoxy-3-nitrophenyl or other permutations, each representing distinct chemical entities with unique properties despite sharing the same molecular formula.

The Chemical Abstracts Service registry number 1242268-15-0 provides an unambiguous identifier for this specific constitutional arrangement. The InChI key YEIOCGHCVVIDRO-UHFFFAOYSA-N serves as a standardized representation that distinguishes this compound from its constitutional isomers. The canonical SMILES notation O=N(=O)C1=CC=C(C=C1OC)N2CCC(Br)CC2 provides a linear text representation that captures the complete connectivity pattern.

Substituent Analysis: Bromo, Methoxy, Nitro Group Positioning

The strategic positioning of functional groups in this compound creates a complex electronic environment that significantly influences the compound's chemical behavior. The nitro group, positioned at the para position relative to the piperidine nitrogen attachment, functions as a powerful electron-withdrawing group through both inductive and resonance effects. This electron withdrawal occurs because oxygen atoms in the nitro group are substantially more electronegative than nitrogen, creating a partial positive charge on the nitrogen center and generating an electron-deficient system that attracts electron density from the aromatic ring.

The methoxy group at the meta position relative to the piperidine attachment exhibits electron-donating properties through resonance, although its inductive effect is electron-withdrawing due to the electronegativity of oxygen. According to the Hammett equation, methoxy substituents at the para position act as electron-donating groups, while at the meta position they function as electron-withdrawing groups through inductive effects, with the resonance donation being less effective due to the lack of direct conjugation. The specific 3-methoxy-4-nitro substitution pattern creates an interesting electronic interplay where the nitro group's strong withdrawal competes with the methoxy group's donating character.

The bromine substituent on the piperidine ring at position 4 introduces additional complexity through its dual electronic nature. Halogens, including bromine, exhibit both electron-withdrawing inductive effects due to their high electronegativity and electron-donating resonance effects through their lone pairs. The inductive withdrawal dominates the overall electronic impact, making bromine a net electron-withdrawing substituent, though this effect is localized to the piperidine ring system rather than the aromatic portion of the molecule.

| Substituent | Position | Electronic Effect | Mechanism |

|---|---|---|---|

| Methoxy (-OCH₃) | Meta (3-position) | Electron-withdrawing | Inductive |

| Nitro (-NO₂) | Para (4-position) | Electron-withdrawing | Inductive + Resonance |

| Bromo (-Br) | Piperidine C-4 | Electron-withdrawing | Inductive |

Stereochemical Considerations: Piperidine Ring Conformation

The conformational behavior of the piperidine ring in this compound follows established principles governing six-membered heterocyclic systems, with the chair conformation typically representing the most thermodynamically stable arrangement. Crystal structure analyses of related piperidine derivatives demonstrate that the conformational preferences are significantly influenced by the hybridization state of carbon atoms adjacent to the piperidine nitrogen. When the carbon atom in the alpha position to the piperidine nitrogen maintains sp³ hybridization, the ring preferentially adopts a chair conformation with a total puckering amplitude typically ranging from 0.5 to 0.6 Angstroms.

The presence of the 4-bromo substituent introduces additional steric considerations that can influence the preferred conformation. Bromine's substantial atomic radius creates steric interactions that favor its placement in an equatorial position when the piperidine ring adopts a chair conformation, minimizing unfavorable 1,3-diaxial interactions. The N-aryl substitution with the 3-methoxy-4-nitrophenyl group also influences ring flexibility, as the electronic characteristics of the aromatic substituent can modulate the nitrogen's hybridization and consequently affect ring puckering.

Computational studies on N-substituted piperidines reveal that the sp² character of the piperidine nitrogen increases in certain conformations, particularly when electronic conjugation with aromatic substituents is possible. The electron-withdrawing nature of the nitro group can enhance this effect by stabilizing conformations that maximize orbital overlap between the nitrogen lone pair and the aromatic π-system. However, the meta positioning of the methoxy group and the para positioning of the nitro group create a specific electronic environment that may not strongly favor planar nitrogen geometry.

The melting point of 105-107°C reported for this compound reflects the intermolecular interactions in the solid state, which are influenced by both the conformational preferences and the electronic distribution created by the substituent pattern. The relatively narrow melting point range suggests good crystallinity and conformational uniformity in the solid state, consistent with a predominant chair conformation for the piperidine ring.

| Conformational Parameter | Expected Value | Influence Factor |

|---|---|---|

| Ring Puckering Amplitude | 0.5-0.6 Å | Chair conformation preference |

| Bromine Position | Equatorial | Steric minimization |

| Nitrogen Hybridization | sp³ dominant | Limited aromatic conjugation |

| Melting Point | 105-107°C | Intermolecular packing efficiency |

Properties

IUPAC Name |

4-bromo-1-(3-methoxy-4-nitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O3/c1-18-12-8-10(2-3-11(12)15(16)17)14-6-4-9(13)5-7-14/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIOCGHCVVIDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101252885 | |

| Record name | 4-Bromo-1-(3-methoxy-4-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242268-15-0 | |

| Record name | 4-Bromo-1-(3-methoxy-4-nitrophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(3-methoxy-4-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Bromo-1-(3-methoxy-4-nitrophenyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline, 3-methoxy-4-nitrobenzaldehyde, and piperidine.

Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Synthetic Routes: One common synthetic route involves the condensation of 4-bromoaniline with 3-methoxy-4-nitrobenzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine.

Chemical Reactions Analysis

4-Bromo-1-(3-methoxy-4-nitrophenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the nitro group to an amine group.

Scientific Research Applications

4-Bromo-1-(3-methoxy-4-nitrophenyl)piperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-methoxy-4-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties and applications of 4-Bromo-1-(3-methoxy-4-nitrophenyl)piperidine, we compare it with structurally related piperidine derivatives, focusing on substituent effects, molecular interactions, and pharmacological relevance.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties of Selected Piperidine Derivatives

*Calculated based on molecular formula C12H14BrN2O3.

Key Observations:

Substituent Effects :

- The nitro group in the target compound enhances electrophilicity, making it suitable for nucleophilic substitution reactions, whereas sulfonyl groups (e.g., in ) improve stability and hydrogen-bonding capacity.

- Bromine at the 4-position is a common feature across analogs, contributing to halogen bonding in enzyme active sites .

Pharmacological Relevance :

- Piperidine derivatives with sulfonamide or benzamide groups (e.g., ) exhibit higher binding affinities (e.g., −68.0 kcal/mol in benzohomoadamantane-based ureas ) compared to nitro-substituted analogs.

- The Boc-protected pyrazole in highlights the role of protective groups in drug intermediate synthesis, contrasting with the unprotected nitro group in the target compound.

Synthetic Utility :

- The target compound’s methoxy and nitro groups allow regioselective functionalization, whereas ketone-containing analogs (e.g., ) are prone to reduction or nucleophilic attack.

Table 2: Comparative Binding Affinities and Activities

Physicochemical Properties

- Lipophilicity : The nitro group in the target compound increases polarity (logP ~1.8*), whereas bromine and methoxy groups balance solubility. Sulfonamide derivatives (e.g., ) exhibit higher logP (~2.5–3.0) due to hydrophobic aryl groups.

- Stability : Sulfonyl and Boc-protected analogs () show superior thermal and oxidative stability compared to nitro-substituted piperidines.

Biological Activity

4-Bromo-1-(3-methoxy-4-nitrophenyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the following methods:

- Starting Materials : The synthesis often begins with 4-bromophenyl derivatives and piperidine.

- Reagents : Common reagents include bromine for bromination and various solvents such as dichloromethane or ethanol for reaction conditions.

- Yield : The typical yield for this compound can vary based on the specific synthetic route employed, but it generally ranges from 60% to 80% in optimized conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, including SMMC-7721 with an IC50 value indicating effective inhibition of cell growth .

- Mechanism of Action : The compound has been shown to inhibit telomerase activity, which is crucial for the proliferation of cancer cells. This inhibition leads to increased apoptosis in tumor cells, suggesting a potential mechanism for its anticancer effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Microbial Assays : Preliminary assays indicate that it exhibits inhibitory effects against several bacterial strains, although specific MIC values are yet to be published .

- Comparative Analysis : When compared to standard antibiotics, this compound shows promising results, warranting further exploration into its potential as an antimicrobial agent.

Data Table: Biological Activity Summary

| Activity | Cell Line / Pathogen | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | SMMC-7721 | IC50 (specific value needed) | |

| Antimicrobial | Various bacterial strains | MIC (specific value needed) |

Case Studies

Several case studies have been conducted to explore the biological effects of piperidine derivatives, including this compound:

- Study on Telomerase Inhibition :

-

Antimicrobial Efficacy Study :

- A comparative study assessed the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated that while some derivatives were less effective than traditional antibiotics, they showed unique mechanisms of action that could be beneficial in overcoming antibiotic resistance .

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-1-(3-methoxy-4-nitrophenyl)piperidine, and how can reaction efficiency be quantified?

- Methodological Answer : The synthesis typically involves coupling a brominated piperidine precursor with a substituted aryl moiety. For example, nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination may be employed, depending on the reactivity of the nitro and methoxy groups. Reaction efficiency can be quantified via yield optimization using Design of Experiments (DoE) to vary parameters like temperature, solvent polarity, and catalyst loading. Post-synthesis, purity is assessed via HPLC (e.g., impurity profiling as in Reference Standards for Pharmaceutical Analysis ). For structural confirmation, single-crystal X-ray diffraction (using SHELX programs ) or NMR (¹H/¹³C, 2D-COSY) is recommended.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- Purity : Reverse-phase HPLC with UV detection (e.g., monitoring for impurities like 4-(4-chlorophenyl)piperidin-4-ol analogs ).

- Structural Validation : X-ray crystallography (using SHELXL for refinement ) to resolve the bromine and nitro group positions. Complementary techniques include high-resolution mass spectrometry (HRMS) and FT-IR to confirm functional groups. For dynamic behavior in solution, variable-temperature NMR can detect conformational flexibility.

Advanced Research Questions

Q. How can computational methods like QSAR predict the pharmacological profile of this compound?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models, built using ADMET Predictor™ or similar software, can correlate molecular descriptors (e.g., logP, polar surface area) with biological activity. For phenylpiperidine derivatives, key descriptors often include electron-withdrawing group effects (nitro, bromine) on receptor binding . Molecular docking studies (using AutoDock Vina) can further validate interactions with target proteins, such as dopamine or serotonin receptors, based on structural analogs like antipsychotic cinnamoylpiperidinobutyrophenones .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings during structural validation?

- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational polymorphism or dynamic effects. To resolve:

- Perform DFT calculations (e.g., Gaussian 09) to compare theoretical NMR chemical shifts with experimental data.

- Use SHELXL’s twin refinement for crystallographic data affected by twinning .

- Cross-validate with spectroscopic techniques like NOESY (for spatial proximity) or Raman spectroscopy (for solid-state vibrational modes).

Q. How can impurity profiling inform reaction mechanism elucidation for this compound?

- Methodological Answer : Tracking byproducts (e.g., 4-(4-chlorophenyl)piperidin-4-ol derivatives ) via LC-MS helps identify competing reaction pathways. For instance, bromine displacement intermediates or nitro group reduction byproducts suggest side reactions. Kinetic studies under controlled conditions (e.g., varying bromine source reactivity) can isolate mechanistic steps, while isotopic labeling (e.g., ¹⁵N-nitrogen in the nitro group) clarifies bond cleavage/formation events.

Methodological Tables

Key Considerations for Researchers

- Synthetic Challenges : The electron-deficient aryl ring (due to nitro groups) may hinder coupling reactions; consider Pd-catalyzed methods optimized for deactivated substrates.

- Data Interpretation : Always cross-validate crystallographic data with spectroscopic results to account for polymorphism or solvent effects.

- Ethical Compliance : Adhere to safety protocols for handling brominated compounds (e.g., H290/H300 hazard codes ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.